Atrasentan

Übersicht

Beschreibung

Atrasentan is an experimental drug that is being studied for the treatment of various types of cancer, including non-small cell lung cancer . It is also being investigated as a therapy for diabetic kidney disease . This compound failed a phase 3 trial for prostate cancer in patients unresponsive to hormone therapy . It is an endothelin receptor antagonist selective for subtype A (ET A) .

Molecular Structure Analysis

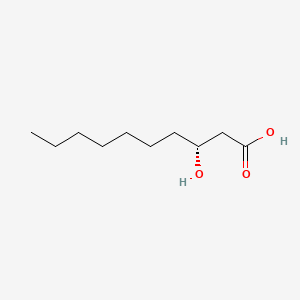

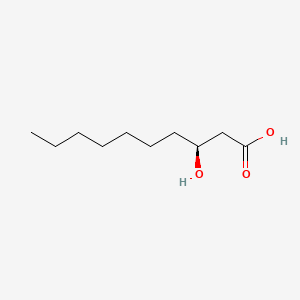

This compound has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 . The storage conditions for this compound are -20°C for 3 years and 4°C for 2 years for the powder form .

Wissenschaftliche Forschungsanwendungen

Behandlung der diabetischen Nierenerkrankung (DKD)

Atrasentan hat in experimentellen DKD-Modellen vielversprechende Ergebnisse gezeigt, indem es Albuminurie, Bluthochdruck, Fibrose, strukturelle Schäden reduzierte und die Podocytenintegrität bewahrte. Die Blockierung des Endothelinrezeptors A (ETA) gilt als attraktiver Ansatz zur Behandlung der DKD .

Chronische Nierenerkrankungen

Als potenter und selektiver Inhibitor des ETA-Rezeptors hat this compound das Potenzial, mehreren chronischen Nierenerkrankungen zugute zu kommen. Es reduziert die Proteinurie und hat direkte entzündungshemmende und antifibrotische Wirkungen, die zur Erhaltung der Nierenfunktion beitragen .

IgA-Nephropathie (IgAN)

In Phase-III-Studien zeigte this compound eine klinisch bedeutsame und hoch signifikante Reduktion der Proteinurie bei Patienten mit IgAN. Dies deutet auf sein Potenzial als oraler Endothelin-A-Rezeptor-Antagonist zur Behandlung dieser Erkrankung hin .

Proteinuriereduktion

Die Fähigkeit von this compound, den ETA-Rezeptor zu hemmen, trägt zu einer Reduktion der erhöhten Proteinurie bei, einem häufigen Problem bei verschiedenen Nierenerkrankungen. Dies kann dazu beitragen, die Nierenfunktion in einer breiten Patientenpopulation zu erhalten .

Prostatakrebs

This compound ist ein selektiver Endothelin-A (ETA)-Rezeptor-Antagonist, der die biologischen Wirkungen von Endothelin-1 (ET-1) blockiert oder umkehrt, das von normalen Prostataepithelien sezerniert wird und mit Prostatakrebszelllinien assoziiert ist. Es wurde auf seine Wirksamkeit und Sicherheit bei der Behandlung von Prostatakrebs untersucht .

Wirkmechanismus

Target of Action

Atrasentan is a potent and selective antagonist of the Endothelin A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in various tissues, including the vascular smooth muscle and renal tissue. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

This compound works by selectively blocking the ETA receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor . This blockade prevents endothelin-1 from exerting its effects, leading to vasodilation and decreased cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ETA receptor, this compound disrupts the signaling cascade initiated by endothelin-1, leading to reduced vasoconstriction and cell proliferation . This can result in decreased proteinuria, a common symptom in conditions like IgA nephropathy .

Pharmacokinetics

The pharmacokinetics of this compound appear to be linear in the dose range of 1 to 23.25 mg, with some dose dependency observed at higher doses . The harmonic mean terminal half-life across all dose groups is approximately 20-25 hours .

Result of Action

The primary molecular effect of this compound is the reduction of proteinuria, as demonstrated in clinical trials . By blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, potentially preserving kidney function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary among individuals due to differences in genetic makeup, disease state, and other individual factors Additionally, the drug’s stability could be affected by storage conditions, though specific details are not readily available

Zukünftige Richtungen

Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .

Eigenschaften

IUPAC Name |

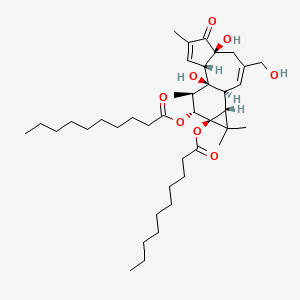

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTJMGVDPWRKOC-QPVYNBJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173937-91-2, 195704-72-4 | |

| Record name | Atrasentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrasentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 127722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRASENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

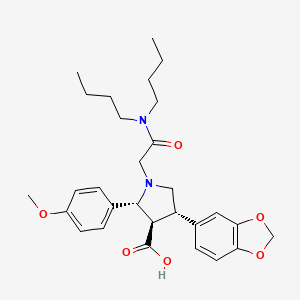

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)

![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)